(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid
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Overview
Description
SC-49992 is a synthetic compound that mimics the peptide sequence arginine-glycine-aspartic acid-phenylalanine. It is a potent inhibitor of platelet aggregation and has been studied for its potential therapeutic applications in preventing thrombosis and rethrombosis .
Preparation Methods
SC-49992 is synthesized through a series of chemical reactions involving the coupling of specific amino acids. The synthetic route typically involves the following steps:
Coupling of Arginine and Glycine: The first step involves the coupling of arginine and glycine using a coupling reagent such as dicyclohexylcarbodiimide.
Addition of Aspartic Acid: Aspartic acid is then added to the coupled product using a similar coupling reagent.
Incorporation of Phenylalanine: Finally, phenylalanine is incorporated into the peptide chain to complete the synthesis of SC-49992.
Industrial production methods for SC-49992 involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and yield high-purity products .
Chemical Reactions Analysis
SC-49992 undergoes several types of chemical reactions, including:
Oxidation: SC-49992 can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the compound to its original form.
Substitution: SC-49992 can undergo substitution reactions where specific amino acids are replaced with other amino acids to modify its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SC-49992 has been extensively studied for its applications in various fields:
Chemistry: SC-49992 is used as a model compound to study peptide synthesis and modification.
Biology: It is used to investigate the mechanisms of platelet aggregation and thrombus formation.
Medicine: SC-49992 has potential therapeutic applications in preventing thrombosis and rethrombosis, particularly in cardiovascular diseases.
Industry: The compound is used in the development of new anticoagulant drugs and as a research tool in pharmaceutical studies
Mechanism of Action
SC-49992 exerts its effects by inhibiting the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, and its inhibition prevents the formation of blood clots. SC-49992 mimics the arginine-glycine-aspartic acid-phenylalanine sequence, which allows it to bind to the receptor and block its activity. This mechanism involves the disruption of fibrinogen binding to the receptor, thereby inhibiting platelet aggregation .
Comparison with Similar Compounds
SC-49992 is unique in its specific inhibition of the glycoprotein IIb/IIIa receptor. Similar compounds include:
Eptifibatide: Another glycoprotein IIb/IIIa inhibitor used as an anticoagulant.
Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor with similar therapeutic applications.
Abciximab: A monoclonal antibody that inhibits the glycoprotein IIb/IIIa receptor.
SC-49992 is distinct from these compounds due to its specific peptide sequence and its ability to inhibit platelet aggregation both in vitro and in vivo .
Properties
Molecular Formula |
C22H33N5O6 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H33N5O6/c23-22(24)25-12-8-3-1-2-7-11-18(28)26-16(14-19(29)30)20(31)27-17(21(32)33)13-15-9-5-4-6-10-15/h4-6,9-10,16-17H,1-3,7-8,11-14H2,(H,26,28)(H,27,31)(H,29,30)(H,32,33)(H4,23,24,25)/t16-,17-/m0/s1 |
InChI Key |
PLSJXKVBQIPFJY-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
Origin of Product |
United States |
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